N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, substituted with a carboxamide group, and various aromatic and alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl and 2-methylbenzyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative such as an acid chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxylate
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both aromatic and aliphatic groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H34N2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C25H34N2O3/c1-19-8-5-6-9-21(19)17-27-14-7-10-22(18-27)25(28)26(2)15-13-20-11-12-23(29-3)24(16-20)30-4/h5-6,8-9,11-12,16,22H,7,10,13-15,17-18H2,1-4H3 |
InChI Key |
XLJLIWMWBJUGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC(C2)C(=O)N(C)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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